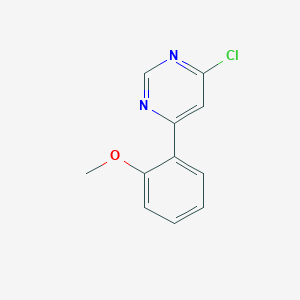

4-Chloro-6-(2-methoxyphenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(2-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDRJPOECQRJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-(2-methoxyphenyl)pyrimidine: A Core Scaffold for Modern Drug Discovery

Abstract

The pyrimidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its profound biological significance.[1][2] This guide provides a comprehensive technical overview of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, analyze its chemical reactivity through a mechanistic lens, and discuss its vast potential in the landscape of drug discovery. This document is designed as a foundational resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to accelerate the synthesis and investigation of novel pyrimidine-based compounds.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of successful experimental design. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Inferred) | Rationale & Significance for Researchers |

| IUPAC Name | This compound | Ensures unambiguous identification. |

| CAS Number | Data not available in primary databases | Researchers synthesizing this molecule would be the first to characterize it and could register a new CAS number. |

| Molecular Formula | C₁₁H₉ClN₂O | Confirmed by structural analysis. |

| Molecular Weight | 220.66 g/mol | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Off-white to pale yellow solid | Typical for functionalized aromatic heterocycles. |

| Melting Point | ~60-80 °C | Predicted based on analogues. Useful for assessing purity and planning reaction conditions (e.g., heating). |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO); poorly soluble in water. | Guides choice of reaction and purification solvents. Poor water solubility is common for such scaffolds. |

| Density | ~1.25 g/cm³ | Standard for chlorinated aromatic compounds. |

Strategic Synthesis: A Field-Proven Protocol

The construction of the this compound scaffold is most efficiently achieved via a regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its reliability, high yields, and tolerance of diverse functional groups.[3][4]

Causality of the Synthetic Strategy: The choice of 4,6-dichloropyrimidine as a starting material is strategic. The two chlorine atoms at the C4 and C6 positions are electronically equivalent, but the introduction of the first aryl group via Suzuki coupling deactivates the second position slightly, allowing for controlled mono-arylation under carefully managed stoichiometry.[5] The Suzuki-Miyaura reaction is selected over other methods due to its mild conditions, which preserves the sensitive methoxy group and the pyrimidine core.

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, meaning successful execution should yield a product with predictable analytical characteristics.

-

Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dichloropyrimidine (1.0 eq), 2-methoxyphenylboronic acid (1.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). Expertise Insight: Using a low catalyst loading is cost-effective and minimizes palladium contamination in the final product.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

-

Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The pure fractions, identified by TLC, are combined and evaporated to yield the final product. The structure should be confirmed by NMR and MS (see Section 5).

Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of the chlorine atom at the C4 position, which serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SₙAr) reactions.[6]

Causality of Reactivity: The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[7] These nitrogens withdraw electron density from the ring carbons, making the C2, C4, and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[8] When a nucleophile attacks the C4 position, the negative charge of the resulting intermediate (a Meisenheimer complex) is delocalized and stabilized by the adjacent ring nitrogen, significantly lowering the activation energy for the reaction.[7][8] This makes the SₙAr pathway highly favorable.

Caption: Generalized SₙAr Mechanism on the Pyrimidine Core.

The C4 and C6 positions are generally the most reactive sites for nucleophilic attack on the pyrimidine ring.[9] In this specific molecule, the C4-Cl bond is the exclusive site of reaction under typical SₙAr conditions, as the C6 position is occupied by a robust C-C bond, and the methoxy group on the phenyl ring is not a viable leaving group.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an end-product but a versatile starting scaffold for generating libraries of diverse molecules for biological screening. Its primary application lies in the synthesis of kinase inhibitors .[10][11]

Rationale: Protein kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[12] The pyrimidine scaffold is an excellent bioisostere of the adenine ring of ATP, allowing pyrimidine-based molecules to bind effectively to the ATP-binding pocket of kinases.[11][13] By displacing the C4-chloro group with various amine-containing fragments (anilines, alkylamines, etc.), researchers can systematically probe the structure-activity relationship (SAR) to develop potent and selective inhibitors against specific kinase targets like EGFR, VEGFR, and Aurora kinases.[14][15]

Caption: Diversification of the Core Scaffold via SₙAr.

Analytical Characterization Profile

Confirmation of the successful synthesis of this compound is achieved through a standard suite of analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons (likely two doublets or singlets in the aromatic region, ~8.5-9.0 ppm), and signals corresponding to the four protons of the 2-methoxyphenyl ring (~7.0-7.8 ppm). A sharp singlet for the methoxy (-OCH₃) protons will be visible further upfield (~3.9 ppm).

-

¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbon atoms attached to the electronegative nitrogen and chlorine atoms (C4, C6) will be significantly downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom. For this compound, peaks would be expected around m/z = 220.0 and 222.0.[16]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C=N and C=C stretching vibrations for the pyrimidine ring (~1550-1600 cm⁻¹) and C-O stretching for the methoxy group (~1250 cm⁻¹).

Safety, Handling, and Storage

As a chlorinated heterocyclic compound intended for research, proper safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion and Future Directions

This compound is a strategically designed chemical scaffold with significant potential for medicinal chemistry and drug discovery. Its value lies not in its own biological activity, but in the reactive chlorine handle at the C4 position, which enables facile and predictable diversification. The synthetic route via Suzuki-Miyaura coupling is robust and scalable, while its reactivity is governed by the well-understood SₙAr mechanism.

Future research should focus on synthesizing this building block and using it in parallel synthesis efforts to generate focused libraries targeting specific kinase families. Subsequent screening of these libraries will undoubtedly yield novel hit compounds, paving the way for the development of next-generation therapeutics for a range of human diseases.

References

-

Chaudhary, P., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Retrieved from [Link]

-

Hou, D. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

-

Gangjee, A., et al. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. Retrieved from [Link]

-

Lakshman, M. K., et al. (2009). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Retrieved from [Link]

-

orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

-

Ibrar, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

-

Rauf, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. Retrieved from [Link]

-

Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

-

Mohamed, M. S., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Fayed, E. A., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Wu, C., et al. (2017). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Retrieved from [Link]

-

Anderson, M., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Retrieved from [Link]

-

Nolan, R. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

Davies, S. G., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Institutes of Health. Retrieved from [Link]

-

Kumar, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. SciSpace. Retrieved from [Link]

-

D'Souza, D., et al. (2011). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

-

Smith, K., et al. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]

-

Fallah, E., et al. (2022). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Retrieved from [Link]

-

Ali, I., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Retrieved from [Link]

-

Anderson, M. O., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Retrieved from [Link]

-

Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. Retrieved from [Link]

-

Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. wjarr.com [wjarr.com]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine | C17H12ClN3O3 | CID 631100 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-6-(2-methoxyphenyl)pyrimidine

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence stems from their versatile chemical reactivity and their ability to interact with a wide range of biological targets. This guide provides a comprehensive technical overview of the physicochemical characteristics of a specific, yet representative, member of this class: 4-Chloro-6-(2-methoxyphenyl)pyrimidine.

While this compound may not be extensively cataloged, its structural motifs—a reactive chloropyrimidine core and a methoxy-substituted phenyl ring—are common in molecules of pharmacological interest. Understanding the intrinsic properties of this molecule provides a valuable framework for researchers engaged in the design, synthesis, and development of novel pyrimidine-based drugs. This document will delve into the key physicochemical parameters, outlining both predicted characteristics based on analogous structures and the experimental methodologies required for their precise determination.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. For this compound, these core properties provide the initial dataset for any research endeavor.

Chemical Identity

-

Molecular Formula: C₁₁H₉ClN₂O

-

Molecular Weight: 220.66 g/mol

Predicted Physical Properties

Direct experimental data for this compound is scarce in the public domain. However, we can infer expected properties based on structurally similar compounds and established chemical principles. For instance, the related isomer, 4-Chloro-6-(4-methoxyphenyl)pyrimidine, is a solid at room temperature.[1]

| Property | Predicted/Expected Value | Rationale and Comparative Insights |

| Melting Point | Expected to be a solid with a distinct melting point. | The 4-methoxy isomer has a reported melting point, and similar substituted pyrimidines are typically crystalline solids.[2] The position of the methoxy group can influence crystal packing and thus the melting point. |

| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure. | A structurally related compound, 4-Chloro-2-methyl-6-phenylpyrimidine, has a predicted boiling point of 324.5±22.0°C at 760 mmHg.[3] The presence of the methoxy group is expected to have a minor impact on the boiling point compared to the overall molecular weight and aromatic nature. |

| Appearance | Likely a white to off-white crystalline solid. | This is a common appearance for many substituted pyrimidine compounds. |

Spectroscopic and Chromatographic Characterization

Elucidation of the molecular structure and assessment of purity are paramount. A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and phenyl rings, as well as a characteristic singlet for the methoxy group protons. The protons on the 2-methoxyphenyl group will exhibit complex splitting patterns due to their proximity and coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atoms attached to the chlorine, nitrogen, and oxygen atoms will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.

-

Expected Molecular Ion Peak: [M]+ at m/z 220, with an isotopic peak [M+2]+ at m/z 222 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound and for analytical quantification. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like formic acid or trifluoroacetic acid), would be a suitable starting point for method development.

Physicochemical Properties and Their Significance in Drug Discovery

The following physicochemical properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Solubility

Solubility is a key factor influencing a drug's absorption and bioavailability. The presence of the polar methoxy group and the nitrogen atoms in the pyrimidine ring will contribute to some degree of aqueous solubility, while the aromatic rings and the chloro substituent will enhance lipophilicity.

Experimental Protocol for Thermodynamic Solubility Determination:

A standard shake-flask method can be employed to determine the thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. A predicted XlogP value for the structurally similar 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine is 3.6, suggesting that our target compound is likely to be moderately lipophilic.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Solvent System: Use n-octanol and water (or a suitable buffer) as the two immiscible phases. The n-octanol should be pre-saturated with water, and the water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity/Basicity (pKa)

The pKa value(s) of a compound determine its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The pyrimidine ring contains two nitrogen atoms which are weakly basic. The predicted pKa for a related dichlorinated pyrimidine is -4.16, indicating very weak basicity.[4]

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for its synthesis, handling, and formulation.

The most reactive site on the molecule is the chlorine atom at the 4-position of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic aromatic substitution (SNAr).[5] This reactivity is a key feature that allows for the facile introduction of various functional groups, making it a valuable synthetic intermediate.

Stability:

The compound is expected to be stable under standard laboratory conditions. However, it may be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong nucleophiles, which could displace the chloro group. Thermal stability is expected to be good, but decomposition may occur at elevated temperatures.

Synthesis Workflow

A plausible synthetic route to this compound would likely involve the construction of the substituted pyrimidine ring followed by chlorination. A general workflow is depicted below.

Caption: A potential synthetic workflow for this compound.

Conclusion

This compound represents a class of molecules with significant potential in drug discovery. This guide has provided a detailed overview of its core physicochemical characteristics, emphasizing the importance of experimental determination of these properties. By understanding the interplay of its structural features and resulting physicochemical properties, researchers can more effectively design and develop novel pyrimidine-based therapeutic agents. The methodologies and comparative insights presented herein serve as a valuable resource for scientists working with this and related chemical entities.

References

-

PubChem. 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. [Link]

-

PubChemLite. 4-chloro-6-[(2-chlorophenyl)methoxy]pyrimidine (C11H8Cl2N2O). [Link]

-

Hoffman Fine Chemicals. CAS 173064-29-4 | 4-Chloro-6-(4-methoxyphenyl)pyrimidine | MFCD09861712. [Link]

-

Pi Chemicals System. 2-Chloro-4-methoxy-6-methyl-pyrimidine(98%). [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

PubMed. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. [Link]

-

PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

-

PubChem. 4-(2,4-Dichloro-5-Methoxyphenyl)-2,6-Dimethyl-7h-Pyrrolo[2,3-D]pyrimidine-5-Carbonitrile. [Link]

-

PubChemLite. 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine (C10H13ClN2O2). [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]

-

National Center for Biotechnology Information. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

-

PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. [Link]

-

PubChem. 2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-Yl}amino)-5h-Pyrrolo[3,2-D]pyrimidin-5-Yl]ethoxy}ethanol. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum [chemicalbook.com]

- 3. CAS 2915-15-3 | 4-Chloro-2-methyl-6-phenylpyrimidine - Synblock [synblock.com]

- 4. 4-chloro-7H-pyrrolo[2 ,3- d]pyrimidine Online | 4-chloro-7H-pyrrolo[2 ,3- d]pyrimidine Manufacturer and Suppliers [scimplify.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Structural Elucidation of 4-Chloro-6-(2-methoxyphenyl)pyrimidine

Introduction

In the landscape of modern drug discovery and materials science, pyrimidine derivatives stand out as a critical class of heterocyclic compounds. Their scaffold is a cornerstone in the development of numerous therapeutic agents, owing to their ability to engage in diverse biological interactions. The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn governs its function. Therefore, the unambiguous determination of its chemical structure—a process known as structure elucidation—is a non-negotiable prerequisite for any further research or development.[1]

This guide provides an in-depth, technically-grounded walkthrough of the process for elucidating the structure of a specific pyrimidine derivative: 4-Chloro-6-(2-methoxyphenyl)pyrimidine . We will proceed not by a rigid template, but by a logical, evidence-based workflow that mirrors the scientific process itself. Each analytical step is chosen for the specific piece of the structural puzzle it solves, and the interpretation of data is grounded in established chemical principles. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this fundamental process.

Hypothesis Generation from Chemical Nomenclature

Before any analysis, the compound's name provides a structural hypothesis. Let's deconstruct it:

-

Pyrimidine: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

-

4-Chloro: A chlorine atom is substituted at the 4th position of the pyrimidine ring.

-

6-(2-methoxyphenyl): A phenyl (benzene) ring is attached to the 6th position of the pyrimidine. This phenyl ring is itself substituted at its 2nd position (the ortho position) with a methoxy group (-OCH₃).

From this, we can draw the proposed structure and calculate its expected properties:

-

Molecular Formula: C₁₁H₉ClN₂O

-

Molecular Weight: Approximately 234.66 g/mol (Monoisotopic Mass: 234.04034 Da)[2]

This hypothesized structure is the framework we will seek to confirm or refute through empirical data.

The Analytical Workflow: A Multi-Technique Approach

No single technique can definitively elucidate a novel structure. Instead, we employ a synergistic combination of methods, each providing complementary information.[3][4] The workflow is designed to move from broad, general characteristics to the fine details of atomic connectivity.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose because it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[4] We choose an ionization method like Electrospray Ionization (ESI) that is "soft" enough to keep the molecule intact, ensuring a strong signal for the molecular ion.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is typically chosen to generate the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental formula based on the exact mass.

Expected Data & Interpretation

The presence of a chlorine atom is a key diagnostic feature in mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This results in a characteristic isotopic pattern for any chlorine-containing fragment.

| Ion | Predicted m/z (C₁₁H₉³⁵ClN₂O + H)⁺ | Predicted m/z (C₁₁H₉³⁷ClN₂O + H)⁺ | Expected Ratio |

| [M+H]⁺ | 235.0476 | 237.0447 | ~3:1 |

| [M+Na]⁺ | 257.0296 | 259.0266 | ~3:1 |

Table 1: Predicted high-resolution mass spectrometry data for the target compound.

The observation of an ion cluster around m/z 235 and 237 in a ~3:1 ratio would provide strong evidence for the presence of one chlorine atom and confirm the molecular weight.[6] The exact mass measurement from HRMS should align with the calculated formula C₁₁H₉ClN₂O, distinguishing it from other potential isobaric formulas. Aromatic compounds typically show a strong molecular ion peak due to their stability.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. While it doesn't provide connectivity, it offers a rapid and non-destructive way to confirm the presence of key functional groups predicted by the hypothesized structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected Data & Interpretation

| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |

| ~1600-1450 | C=C and C=N Stretch | Aromatic Rings |

| ~1250-1200 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |

| ~1050-1000 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether (Methoxy) |

| ~800-600 | C-Cl Stretch | Chloro-aromatic |

Table 2: Expected characteristic IR absorption bands.

The presence of bands in the aromatic C-H and C=C/C=N regions would confirm the aromatic nature of the scaffold. The most diagnostic signals would be the C-O-C stretches for the methoxy group and the C-Cl stretch, confirming these key substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful tool for structure elucidation of organic molecules in solution.[1][4] It provides detailed information about the chemical environment, number, and connectivity of ¹H (proton) and ¹³C (carbon) atoms. For a polysubstituted aromatic system like this, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment.[9]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can be critical for resolving overlapping signals.[9]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Experiments: Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

¹H NMR: Proton Environments

Interpretation Strategy: We will analyze the spectrum based on four key aspects: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

-

Expected Signals:

-

Pyrimidine Protons (2H): The pyrimidine ring is electron-deficient due to the two nitrogen atoms, causing its protons to be deshielded and appear far downfield.[10] We expect two distinct signals, likely doublets or singlets depending on their position.

-

Methoxyphenyl Protons (4H): These four protons on the substituted benzene ring will appear in the aromatic region, typically as a complex set of multiplets due to coupling between them.

-

Methoxy Protons (3H): The three protons of the -OCH₃ group are shielded, not coupled to other protons, and will appear as a sharp singlet, typically around 3.8-4.0 ppm.[1]

-

| Predicted Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 (Pyrimidine) | ~7.2-7.5 | Doublet | 1H | Coupled to H2. Position influenced by adjacent chloro and phenyl groups. |

| H2 (Pyrimidine) | ~8.8-9.1 | Doublet | 1H | Flanked by two electronegative nitrogen atoms, leading to strong deshielding.[10] |

| H3'/H4'/H5'/H6' | ~7.0-7.8 | Multiplets | 4H | Protons on the 2-methoxyphenyl ring, forming a complex splitting pattern. |

| -OCH₃ | ~3.9 | Singlet | 3H | Protons on an ether oxygen, isolated from other protons, resulting in a singlet.[1] |

Table 3: Predicted ¹H NMR data for this compound in CDCl₃.

¹³C NMR: The Carbon Skeleton

Interpretation Strategy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.).

-

Expected Signals:

-

11 Unique Carbons: Based on the molecular formula, we expect 11 distinct signals, assuming no accidental magnetic equivalence.

-

Aromatic Region (δ ~110-170 ppm): Ten carbons (4 from the pyrimidine ring and 6 from the phenyl ring) are expected in this region. Carbons directly attached to electronegative atoms (N, O, Cl) will be the most deshielded.

-

Aliphatic Region (δ ~55-60 ppm): The single methoxy carbon (-OCH₃) is expected here.

-

2D NMR: Connecting the Pieces

When 1D spectra are complex, 2D NMR is used to resolve ambiguities.

Caption: Key correlations expected in 2D NMR spectra.

-

¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be crucial for tracing the connectivity between the four adjacent protons on the 2-methoxyphenyl ring and confirming the coupling between the two pyrimidine protons.

-

¹H-¹³C HSQC: This experiment maps each proton signal to the carbon signal it is directly attached to. This is invaluable for definitively assigning carbon signals. For example, the sharp proton singlet around δ 3.9 ppm will show a correlation to the carbon signal around δ 55-60 ppm, confirming the -OCH₃ group.

Conclusion: Synthesizing the Evidence

The structure of this compound is confirmed by the convergence of data from multiple, independent analytical techniques.

-

HRMS establishes the correct molecular formula (C₁₁H₉ClN₂O) and confirms the presence of a single chlorine atom through its characteristic M+2 isotopic pattern.

-

FTIR confirms the presence of the key functional groups: aromatic rings, a C-O ether linkage, and a C-Cl bond.

-

NMR Spectroscopy provides the definitive proof of structure. ¹H NMR shows the correct number and type of protons, including the distinct signals for the pyrimidine, 2-methoxyphenyl, and methoxy groups. ¹³C NMR confirms the presence of 11 unique carbon environments. Finally, 2D NMR experiments like COSY and HSQC unambiguously establish the atom-to-atom connectivity, confirming the substitution pattern on both aromatic rings.

This rigorous, multi-faceted approach ensures a high degree of confidence in the final structural assignment, forming a solid foundation for any subsequent scientific investigation or application of the compound.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

University of Waterloo. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Begunov, R. S., et al. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O). Retrieved from [Link]

-

Chrominfo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. OpenScholar Down for Maintenance | University of Lethbridge [ulethbridge.ca]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract

Introduction: The Significance of 4-Chloro-6-(2-methoxyphenyl)pyrimidine in Modern Drug Discovery

Substituted pyrimidines are a cornerstone of contemporary medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for facile modification, enabling the fine-tuning of pharmacological properties. The title compound, this compound, is a prime example of a valuable synthetic intermediate. The presence of a reactive chloro group at the 4-position offers a handle for nucleophilic substitution, while the 2-methoxyphenyl moiety can engage in crucial interactions with biological targets.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its successful application. Spectroscopic analysis provides an unambiguous confirmation of its chemical identity, purity, and structural integrity, which are critical quality attributes in any drug discovery program. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, empowering researchers to confidently advance their synthetic and medicinal chemistry efforts.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following Graphviz diagram illustrates the structure of this compound.

Caption: Molecular Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number, connectivity, and chemical environment of protons in a molecule.[1] For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine and methoxyphenyl rings.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | s | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing nature of the two adjacent nitrogen atoms. |

| ~7.60 | s | 1H | H-5 | The proton at the 5-position is also on the electron-deficient pyrimidine ring but is less deshielded than H-2. |

| ~7.50 | dd | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, ortho to the pyrimidine substituent and meta to the methoxy group. |

| ~7.40 | t | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, para to the pyrimidine substituent. |

| ~7.10 | t | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, meta to the pyrimidine substituent and para to the methoxy group. |

| ~7.00 | d | 1H | Ar-H | Aromatic proton on the methoxyphenyl ring, ortho to the methoxy group. |

| ~3.90 | s | 3H | -OCH₃ | The singlet corresponds to the three equivalent protons of the methoxy group. |

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16-32 scans should provide an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally appropriate.

-

Spectral Width: A spectral width of 0-12 ppm will encompass the expected signals.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.[1] Each unique carbon atom in this compound will give rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165.0 | C-4 | The carbon atom bearing the electronegative chlorine atom is expected to be significantly deshielded. |

| ~162.0 | C-6 | The carbon atom attached to the phenyl ring will also be in the downfield region. |

| ~158.0 | C-2 | The carbon atom situated between the two nitrogen atoms of the pyrimidine ring. |

| ~157.0 | C-2' (Ar-C) | The aromatic carbon atom bearing the methoxy group. |

| ~132.0 | C-1' (Ar-C) | The ipso-carbon of the phenyl ring attached to the pyrimidine ring. |

| ~130.0 | Ar-CH | Aromatic methine carbon. |

| ~128.0 | Ar-CH | Aromatic methine carbon. |

| ~121.0 | Ar-CH | Aromatic methine carbon. |

| ~115.0 | C-5 | The carbon at the 5-position of the pyrimidine ring is expected to be the most upfield of the ring carbons. |

| ~112.0 | Ar-CH | Aromatic methine carbon. |

| ~56.0 | -OCH₃ | The carbon of the methoxy group is expected in the typical aliphatic region. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay (D1): A 2-5 second delay is recommended to allow for full relaxation of all carbon nuclei.

-

Spectral Width: A spectral width of 0-200 ppm is appropriate.

-

-

Data Processing:

-

Follow the same data processing steps as for ¹H NMR.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds in the aromatic rings. |

| 2950-2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methoxy group. |

| ~1600, ~1570, ~1470 | Strong | C=C and C=N stretching | Characteristic ring stretching vibrations of the pyrimidine and phenyl rings. |

| ~1250 | Strong | C-O-C asymmetric stretch | The strong absorption is characteristic of the aryl-alkyl ether linkage. |

| ~1050 | Medium | C-O-C symmetric stretch | Symmetric stretching of the ether group. |

| ~850 | Strong | C-Cl stretch | The C-Cl stretching vibration is typically observed in this region. |

| ~750 | Strong | Out-of-plane C-H bending | Bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

-

Data Interpretation:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[3]

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 234/236 | High | [M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 199 | Moderate | [M - Cl]⁺ |

| 203 | Moderate | [M - OCH₃]⁺ |

| 172 | Low | [M - Cl - HCN]⁺ |

| 131 | Moderate | [C₇H₇O]⁺ (methoxyphenyl fragment) |

Predicted Fragmentation Pathway

The following Graphviz diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Sources

A-Z Guide to Organic Solvent Solubility of 4-Chloro-6-(2-methoxyphenyl)pyrimidine: From Theoretical Prediction to Experimental Validation

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-6-(2-methoxyphenyl)pyrimidine in organic solvents. Recognizing the frequent absence of published solubility data for novel chemical entities, this document emphasizes a dual approach: theoretical prediction based on physicochemical properties and a rigorous, step-by-step experimental protocol for empirical validation. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require accurate solubility data for applications ranging from reaction optimization to drug delivery system design.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Like any active pharmaceutical ingredient (API) or key intermediate, its solubility profile is a cornerstone of its developability. Accurate solubility data is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing effective drug delivery systems, including oral, parenteral, and topical formulations.

-

Preclinical Studies: Ensuring adequate compound concentration in in vitro and in vivo assays to determine efficacy and toxicity.

This guide addresses the common challenge of sparse solubility data for specific, non-commodity chemicals by empowering scientists with the principles and practices needed to generate this critical information in-house.

Physicochemical Profile and Theoretical Solubility Considerations

While specific experimental solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, we can predict its general behavior by analyzing its structural features and computed physicochemical properties.

The molecule's structure, featuring a chlorinated pyrimidine ring and a methoxyphenyl group, suggests a moderate polarity. The chlorine atom and nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating dipole moments, while the methoxyphenyl group adds some lipophilic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | PubChemLite[1] |

| Molecular Weight | 220.66 g/mol | Benchchem[2] |

| Predicted XlogP | 2.8 | PubChemLite[1] |

| Monoisotopic Mass | 220.04034 Da | PubChemLite[1] |

The predicted XlogP of 2.8 indicates a compound that is significantly more soluble in lipids than in water, suggesting good solubility in a range of organic solvents. The principle of "like dissolves like" is the foundational concept here.[3] We can therefore anticipate:

-

High Solubility in moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate, which can engage in dipole-dipole interactions.

-

Moderate Solubility in polar protic solvents like Methanol and Ethanol. While the molecule has hydrogen bond acceptors (nitrogen and oxygen atoms), it lacks hydrogen bond donors, which may limit its interaction with protic solvents.

-

Low Solubility in highly nonpolar solvents like Hexane and Heptane, as the molecule's polar regions would be energetically unfavorable in such an environment.

-

Very Low Solubility in water, as suggested by its structural features and LogP value.

A more advanced predictive tool is the Hansen Solubility Parameters (HSP) , which deconstructs solubility into three parameters: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] By matching the HSP of the solute with various solvents, a more quantitative prediction of compatibility can be achieved.[6][7] This method is widely used for solvent selection in the pharmaceutical and coatings industries.[5]

Experimental Protocol for Solubility Determination

The most reliable method for obtaining solubility data is through empirical measurement. The following protocol describes a robust equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This approach is a gold standard in the pharmaceutical industry and aligns with principles outlined in international guidelines for drug substance characterization.[8][9]

Materials and Equipment

-

This compound (solid, purity >98%)

-

HPLC-grade organic solvents (e.g., Acetonitrile, Methanol, Ethanol, Isopropanol, Dichloromethane, Ethyl Acetate, Tetrahydrofuran, Toluene, Hexane)

-

Analytical balance (4-decimal place)

-

Scintillation vials (20 mL) with Teflon-lined caps

-

Thermostatic shaker or orbital incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Step 1: Stock Solution and Calibration Curve Preparation

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

-

Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations (e.g., 250 µg/mL, 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

-

Inject the calibration standards into the HPLC system and record the peak area at the appropriate wavelength (determined by a UV scan of the stock solution).

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R² > 0.995).

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a series of scintillation vials. An amount that is visually in excess of what will dissolve is sufficient (e.g., 20-30 mg).

-

To each vial, add a precise volume (e.g., 5.0 mL) of a single test solvent.

-

Securely cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a period sufficient to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is achieved.[10]

Step 3: Sample Analysis

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw an aliquot from the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring the concentration within the range of the calibration curve. A series of dilutions may be necessary.

-

Inject the diluted sample into the HPLC and record the peak area.

Step 4: Calculation of Solubility

-

Using the peak area of the diluted sample, calculate its concentration using the linear regression equation from the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution.

-

Express the solubility in appropriate units, typically mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the experimental solubility determination process.

Caption: Workflow for experimental solubility determination.

Interpreting and Applying Solubility Data

The quantitative data generated from this protocol provides a clear solubility profile of this compound across different solvent classes.

Table 2: Illustrative Solubility Data Presentation

| Solvent Class | Solvent | Polarity Index | Expected Solubility (mg/mL) |

| Polar Aprotic | Acetonitrile | 5.8 | High |

| Tetrahydrofuran (THF) | 4.0 | Very High | |

| Ethyl Acetate | 4.4 | High | |

| Dichloromethane (DCM) | 3.1 | Very High | |

| Polar Protic | Methanol | 5.1 | Moderate |

| Ethanol | 4.3 | Moderate-High | |

| Isopropanol (IPA) | 3.9 | Moderate | |

| Nonpolar | Toluene | 2.4 | Low-Moderate |

| Hexane | 0.1 | Very Low |

This data directly informs critical development decisions. For instance, a solvent showing high solubility (e.g., THF or DCM) would be an excellent candidate for reaction media or for preparing high-concentration stock solutions for biological screening. Solvents showing moderate solubility might be suitable for controlled crystallization processes. Understanding the insolubility in solvents like hexane is crucial for purification steps involving anti-solvent precipitation.

Conclusion

Determining the organic solvent solubility of a compound like this compound is a fundamental exercise in chemical and pharmaceutical development. While predictive models based on physicochemical properties offer valuable initial guidance, they are no substitute for rigorous experimental validation. The shake-flask HPLC method detailed in this guide provides a reliable, accurate, and universally accepted approach for generating the high-quality solubility data needed to accelerate research, optimize processes, and ensure the successful development of new chemical entities.

References

-

Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][11][12][13]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][14]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link][6]

-

Panchal, M. S., et al. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link][7]

-

Poole, S. K., & Poole, C. F. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7865-7915. [Link][15]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link][10]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][16]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link][4]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link][5]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][3]

-

Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][17]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][18]

-

European Medicines Agency. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link][8]

-

U.S. Food and Drug Administration. (1999). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link][9]

-

PubChemLite. (n.d.). 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O). Retrieved from [Link][1]

Sources

- 1. PubChemLite - 4-chloro-6-(4-methoxyphenyl)pyrimidine (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms [ouci.dntb.gov.ua]

- 13. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

The Synthetic Journey of a Privileged Scaffold: An In-depth Technical Guide to 4-Chloro-6-(2-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-Chloro-6-(2-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry. While a singular "discovery" publication of this specific molecule is not readily apparent in the historical literature, its synthesis is logically derived from well-established principles of pyrimidine chemistry. This guide will detail the most probable synthetic pathways, grounded in analogous reactions, and elucidate the chemical principles that underpin its creation and utility. We will explore the strategic importance of its structural motifs—the reactive chloropyrimidine core and the influential 2-methoxyphenyl substituent—and provide detailed experimental protocols for its synthesis. Furthermore, this document will delve into the known and potential applications of this compound as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This inherent biocompatibility and the ability of the pyrimidine scaffold to engage in various non-covalent interactions with biological targets have made it a "privileged scaffold" in drug design.

The introduction of specific substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its biological activity. This compound is a prime example of a strategically functionalized pyrimidine. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities.[2] The 2-methoxyphenyl group at the 6-position, with its specific steric and electronic properties, can significantly influence the molecule's conformation and its interactions with target proteins.

This guide will illuminate the path to synthesizing this valuable intermediate, providing both the theoretical framework and practical guidance for its preparation and use in research and development.

A Postulated History: The Logical Evolution of Synthesis

While a definitive first synthesis of this compound is not prominently documented, its preparation can be logically inferred from the historical development of pyrimidine synthesis. The most plausible route involves a multi-step process, leveraging foundational reactions in heterocyclic chemistry.

The Precursor: 4-Hydroxy-6-(2-methoxyphenyl)pyrimidine

The likely immediate precursor to the target compound is 4-hydroxy-6-(2-methoxyphenyl)pyrimidine. The synthesis of such 4-hydroxypyrimidines is classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with urea or a related amidine.

A common and effective method for constructing the pyrimidine ring is the reaction of a chalcone with urea in an alkaline medium. This suggests a two-step approach to the hydroxypyrimidine intermediate:

-

Claisen-Schmidt Condensation to form a Chalcone: The synthesis would commence with the base-catalyzed condensation of 2-methoxyacetophenone with a suitable aldehyde to form the corresponding chalcone.

-

Cyclocondensation with Urea: The resulting chalcone would then undergo a cyclocondensation reaction with urea to form the desired 4-hydroxy-6-(2-methoxyphenyl)pyrimidine.

This synthetic strategy is well-documented for a variety of substituted pyrimidines and represents a robust and versatile method for accessing the core pyrimidine structure.

The Final Step: Chlorination

The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard transformation in heterocyclic chemistry. The hydroxyl group is a poor leaving group for nucleophilic substitution, but it can be readily converted into a chloro group, which is an excellent leaving group. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or pyridine.[3]

The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, followed by nucleophilic attack of a chloride ion to displace the phosphate group and yield the final chlorinated product.

Synthetic Protocols and Methodologies

This section provides detailed, step-by-step experimental protocols for the logical synthesis of this compound.

Synthesis of the Chalcone Intermediate: 1-(2-methoxyphenyl)-3-arylprop-2-en-1-one

This protocol describes a general Claisen-Schmidt condensation.

Experimental Protocol:

-

To a solution of 2-methoxyacetophenone (1.0 eq) in ethanol, add an equimolar amount of the desired aromatic aldehyde.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, while maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of 4-Hydroxy-6-(2-methoxyphenyl)pyrimidine

This protocol details the cyclocondensation of the chalcone with urea.

Experimental Protocol:

-

In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and urea (1.5-2.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a base (e.g., potassium hydroxide) or acid (e.g., hydrochloric acid), depending on the specific substrate and desired reaction conditions.

-

Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Adjust the pH to neutral or slightly acidic to precipitate the hydroxypyrimidine.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).

Synthesis of this compound

This protocol describes the chlorination of the hydroxypyrimidine intermediate.

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a flask containing 4-hydroxy-6-(2-methoxyphenyl)pyrimidine (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (3-5 eq).

-

Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Data

The structure of this compound and its intermediates can be confirmed by standard spectroscopic techniques.

| Compound | Technique | Expected Key Signals |

| Chalcone Intermediate | ¹H NMR | Two doublets in the olefinic region (δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 15 Hz) characteristic of a trans double bond. Aromatic protons in their respective regions. A singlet for the methoxy group (δ ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbon signal (δ > 190 ppm). Signals for the α,β-unsaturated carbons. | |

| IR | Strong C=O stretching frequency (~1660 cm⁻¹). C=C stretching frequency (~1600 cm⁻¹). | |

| 4-Hydroxy-6-(2-methoxyphenyl)pyrimidine | ¹H NMR | A singlet for the pyrimidine C5-H. Aromatic protons of the methoxyphenyl group. A singlet for the methoxy group. A broad singlet for the hydroxyl proton (may be exchanged with D₂O). |

| ¹³C NMR | Signals for the pyrimidine ring carbons, with C4 and C6 appearing at lower field due to the influence of the nitrogen atoms and the hydroxyl/aryl substituents. | |

| IR | Broad O-H stretching band. C=N and C=C stretching bands of the pyrimidine ring. | |

| This compound | ¹H NMR | A singlet for the pyrimidine C5-H. Aromatic protons of the methoxyphenyl group. A singlet for the methoxy group. |

| ¹³C NMR | Signals for the pyrimidine ring carbons, with C4 appearing at a characteristic chemical shift due to the attached chlorine atom. | |

| Mass Spec | A molecular ion peak (M⁺) and an M+2 peak with a ratio of approximately 3:1, characteristic of a monochlorinated compound. |

Applications in Medicinal Chemistry and Drug Development

4-Chloro-6-arylpyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents.[4] The reactive nature of the C4-chloro substituent allows for the facile introduction of various nucleophiles, making this scaffold an excellent starting point for the generation of chemical libraries for high-throughput screening.

Kinase Inhibitors

A primary application of 4-chloro-6-arylpyrimidines is in the development of protein kinase inhibitors.[2] Many kinase inhibitors feature a 4-anilino-pyrimidine core, which can be readily synthesized from the corresponding 4-chloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline. The 2-methoxyphenyl group in this compound can play a crucial role in orienting the molecule within the ATP-binding pocket of a kinase and can form key interactions with the protein.

Diagram of a Potential Kinase Inhibition Application:

Caption: Synthetic route to a potential kinase inhibitor and its mechanism of action.

Conclusion

This compound stands as a testament to the power and versatility of pyrimidine chemistry. While its specific historical discovery may be embedded within the broader evolution of heterocyclic synthesis, its value as a key intermediate is undeniable. The logical and well-precedented synthetic pathways outlined in this guide provide a clear roadmap for its preparation. The strategic placement of a reactive chloro group and a conformationally influential methoxyphenyl substituent makes it a highly valuable tool for researchers and drug development professionals. As the quest for novel therapeutics continues, the importance of such well-designed building blocks will only grow, ensuring that the story of this compound and its derivatives is one of ongoing discovery and innovation.

References

-

Synthesis of some Newer Pyrimidinone Derivatives as Potential Analgesics and Anti-Inflammatory Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- European Patent Office. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES (EP1301489B1).

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). Molecules, 27(15), 4989. [Link]

- Google Patents. (2002).

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. [Link]

-

Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta pharmaceutica Hungarica, 80(3), 101–108. [Link]

- European Patent Office. (2001). Method for producing 4-chloro-6-hydroxypyrimidine (WO2001000593A1).

-